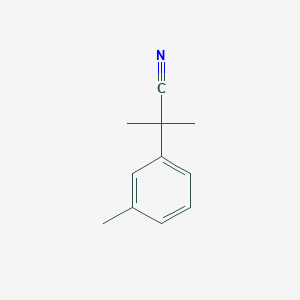

2-Methyl-2-(3-methylphenyl)propanenitrile

Description

Classification and Structural Features within Nitrile Chemistry

The key structural feature of 2-Methyl-2-(3-methylphenyl)propanenitrile is the quaternary carbon atom at the α-position relative to the nitrile group. This carbon is bonded to a methyl group, a 3-methylphenyl group, and the cyano group. This "tertiary benzylic nitrile" structure imparts significant steric hindrance around the nitrile's carbon atom. nih.govorganic-chemistry.org

The nitrile group itself has a linear geometry, with the carbon and nitrogen atoms being sp-hybridized. The triple bond consists of one sigma (σ) bond and two pi (π) bonds. The high electronegativity of the nitrogen atom polarizes the C≡N bond, making the carbon atom electrophilic and susceptible to attack by nucleophiles. The steric bulk from the two substituents on the α-carbon in 2-Methyl-2-(3-methylphenyl)propanenitrile, however, can modulate the accessibility of this electrophilic center, influencing its reactivity compared to less substituted nitriles. Studies on similar sterically demanding nitriles, like 2-methyl-2-phenylpropionitrile, have shown that this quaternary center poses a significant challenge for chemical and enzymatic transformations. nih.govnih.gov

Historical Development of Related Nitrile Compounds in Academic Research

The synthesis of aromatic nitriles has a rich history dating back to the 19th century. One of the foundational methods is the Friedel-Crafts reaction , discovered in 1877 by Charles Friedel and James Crafts. wikipedia.orgthieme.de While typically associated with alkylating or acylating aromatic rings, variations of this reaction can be used to create the aryl-carbon bond in precursors to arylacetonitriles. wikipedia.orgmt.comnih.gov This electrophilic aromatic substitution is a fundamental method for attaching carbon-based substituents to an aromatic ring, a key step in the hypothetical synthesis of the 3-methylphenyl portion of the target molecule. mt.comorganic-chemistry.org

Another classic method is the Rosenmund–von Braun reaction , which involves the cyanation of an aryl halide with a copper(I) cyanide. This reaction has been a reliable method for preparing aryl nitriles for over a century. Similarly, the Sandmeyer reaction allows for the conversion of an aniline (via a diazonium salt) to a benzonitrile, providing another historic route to this class of compounds.

More contemporary methods for synthesizing tertiary benzylic nitriles have focused on overcoming the limitations of older techniques, such as the use of toxic cyanide reagents and harsh reaction conditions. Recent advancements include nickel-catalyzed hydrocyanation of α-substituted styrenes, which provides a direct route to tertiary benzylic nitriles with good functional group tolerance. organic-chemistry.org These modern methods represent the ongoing evolution of nitrile synthesis, moving towards more efficient and environmentally benign processes.

Significance of the Nitrile Functional Group as a Synthetic Handle

The nitrile functional group is exceptionally valuable in organic synthesis due to its ability to be transformed into a wide variety of other functional groups. This versatility makes nitriles, including 2-Methyl-2-(3-methylphenyl)propanenitrile, important intermediates in the construction of more complex molecules.

Key transformations of the nitrile group include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, passing through a primary amide intermediate. This is one of the most common and powerful transformations of nitriles.

Reduction: Nitriles can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a direct route to valuable amine compounds.

Addition of Organometallic Reagents: Grignard reagents or organolithium reagents can add to the electrophilic carbon of the nitrile to form ketones after an aqueous workup.

The presence of the nitrile group can also influence the reactivity of adjacent positions. For instance, the α-protons of simple nitriles are acidic and can be removed by a base to form a carbanion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions. However, in 2-Methyl-2-(3-methylphenyl)propanenitrile, there are no α-protons, so this mode of reactivity is not possible. The compound's utility lies primarily in the transformations of the cyano group itself.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(3-methylphenyl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-9-5-4-6-10(7-9)11(2,3)8-12/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJGVJKISFKABO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)(C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40311763 | |

| Record name | 2-methyl-2-(3-methylphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40311763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30568-27-5 | |

| Record name | NSC245164 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-2-(3-methylphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40311763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 2 3 Methylphenyl Propanenitrile and Analogues

Established Synthetic Routes to Branched Alkyl-Substituted Phenylpropanenitriles

The construction of a quaternary carbon center alpha to both a phenyl ring and a nitrile group, as seen in 2-Methyl-2-(3-methylphenyl)propanenitrile, requires specific and robust synthetic strategies.

Selected Synthetic Pathways Illustrating Relevant Methodologies

A plausible pathway for the target molecule could begin with (3-methylphenyl)acetonitrile, which can be prepared via the nucleophilic substitution of 3-methylbenzyl halide with a cyanide salt. The benzylic carbon of (3-methylphenyl)acetonitrile is sufficiently acidic to be deprotonated by a strong base, such as sodium amide or lithium diisopropylamide (LDA), to form a carbanion. This nucleophilic carbanion can then be reacted with an alkylating agent, like methyl iodide, in a sequential manner to introduce the two methyl groups, yielding the desired tertiary nitrile.

Another relevant example is the synthesis of 2-(4-aminophenyl)-2-methylpropanenitrile, a key intermediate for certain kinase inhibitors. researchgate.net This synthesis highlights the compatibility of these methods with other functional groups on the aromatic ring.

Role of Precursor Compounds in Nitrile Synthesis

The selection of appropriate precursors is fundamental to the successful synthesis of nitriles. The most common precursors fall into several categories, each suited to different synthetic strategies. numberanalytics.com

Alkyl Halides : Primary and secondary alkyl halides are classic precursors for nitrile synthesis via nucleophilic substitution with cyanide ions. chemistrysteps.comchemistrysteps.com For tertiary nitriles like 2-Methyl-2-(3-methylphenyl)propanenitrile, the corresponding tertiary alkyl halide would be the most direct precursor, though elimination reactions can be a competing pathway. chemistrysteps.com

Primary Amides : The dehydration of primary amides is a widely used method to produce nitriles. wikipedia.orglibretexts.org Reagents such as phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃) are effective for this transformation. chemistrysteps.comwikipedia.orgchemguide.co.uk

Aldehydes and Ketones : These carbonyl compounds react with hydrogen cyanide to form cyanohydrins (hydroxynitriles). libretexts.orgchemguide.co.uk This method introduces both a hydroxyl and a nitrile group.

Primary Amines : More recent methods have enabled the conversion of primary amines into nitriles through nickel-catalyzed deaminative cyanation, offering a modern alternative to traditional routes. nih.govorganic-chemistry.org

General Strategies for the Introduction of Nitrile Groups

The introduction of the cyano (-C≡N) group is a pivotal step in these syntheses. Several general strategies have been developed, with cyanation reactions and nucleophilic substitutions being the most prominent.

Cyanation Reactions for Alkyl Nitriles

Cyanation is the process of attaching or substituting a cyanide group onto a substrate. wikipedia.org This can be achieved through various means, often categorized by the nature of the substrate and the catalyst employed.

Transition Metal-Catalyzed Cyanation : Palladium, nickel, and copper catalysts are frequently used to facilitate the cyanation of aryl and alkyl halides. wikipedia.orgresearchgate.net These methods often allow for milder reaction conditions and can utilize less toxic cyanide sources like zinc cyanide (Zn(CN)₂). nih.govchemistryviews.org Nickel catalysis, in particular, has been shown to be effective for the cyanation of unactivated secondary alkyl chlorides and bromides. organic-chemistry.orgchemistryviews.org

Cyanation of Alcohols : Benzylic alcohols can be directly converted to the corresponding nitriles using trimethylsilyl (B98337) cyanide (TMSCN) with a catalyst such as indium(III) bromide. highfine.com

Hydrocyanation : This industrial process involves the addition of hydrogen cyanide (HCN) across an alkene double bond, typically requiring a homogeneous catalyst. wikipedia.org It is a key step in the production of adiponitrile, a precursor to nylon. wikipedia.org

| Method | Substrate | Typical Reagent(s) | Key Features |

|---|---|---|---|

| Nucleophilic Substitution | Alkyl Halide | NaCN, KCN | Classic, effective for 1° and 2° halides. libretexts.org |

| Palladium-Catalyzed Cyanation | Aryl Halide | Zn(CN)₂, K₄[Fe(CN)₆] | Broad substrate scope, good functional group tolerance. wikipedia.org |

| Nickel-Catalyzed Cyanation | Alkyl/Aryl Halide | Zn(CN)₂ | Avoids precious metals; can use on unactivated halides. wikipedia.orgchemistryviews.org |

| Deaminative Cyanation | Primary Amine | Katritzky salt, Zn(CN)₂ | Modern method to convert readily available amines. nih.govorganic-chemistry.org |

| Dehydration | Primary Amide | P₄O₁₀, SOCl₂ | Common and effective laboratory-scale method. wikipedia.org |

Nucleophilic Substitution Approaches

The reaction of an alkyl halide with an alkali metal cyanide, such as sodium or potassium cyanide, is one of the most fundamental methods for preparing nitriles. chemistrysteps.comhighfine.com The reaction typically proceeds by heating the alkyl halide with an ethanolic solution of the cyanide salt. libretexts.orgchemguide.co.uk

The mechanism of this substitution depends on the structure of the alkyl halide. chemistrysteps.comdocbrown.info

SN2 Mechanism : Primary and secondary alkyl halides react via a bimolecular nucleophilic substitution (SN2) mechanism, where the cyanide ion attacks the carbon atom bearing the halogen, displacing it in a single concerted step. chemistrysteps.com

SN1 Mechanism : Tertiary alkyl halides, which are sterically hindered, react through a unimolecular (SN1) mechanism. chemistrysteps.com This involves the initial formation of a stable tertiary carbocation, which is then rapidly attacked by the cyanide nucleophile. chemistrysteps.comdocbrown.info The synthesis of a tertiary nitrile like 2-Methyl-2-(3-methylphenyl)propanenitrile from its corresponding tertiary halide would follow this SN1 pathway. chemistrysteps.com

Advanced Approaches in Nitrile Synthesis

Research continues to yield more efficient, safer, and environmentally benign methods for nitrile synthesis.

Deaminative Cyanation : A significant advancement involves the conversion of primary alkyl amines into nitriles. This is achieved by first converting the amine into a Katritzky pyridinium (B92312) salt, which then undergoes a nickel-catalyzed cyanation using Zn(CN)₂. nih.govorganic-chemistry.org This method provides a valuable synthetic route from the vast pool of available amine starting materials. nih.gov

Electrochemical Synthesis : The use of electrochemical methods is an emerging strategy that can offer improved sustainability and efficiency in nitrile synthesis. numberanalytics.com

Photochemical Methods : Photochemical synthesis of nitriles using 1,4-dicyanobenzene as the cyanide source offers a mild, metal-free alternative for the conversion of primary alkyl bromides and alcohols. organic-chemistry.org

Cyanide-Free Syntheses : To circumvent the use of highly toxic cyanide reagents, methods have been developed that generate the nitrile group from other nitrogen sources. One such approach involves the visible-light-promoted iron-catalyzed oxidative deconstruction of cycloalkanones with ammonium (B1175870) salts. organic-chemistry.org

| Cyanide Source | Formula | Common Application | Notes |

|---|---|---|---|

| Potassium Cyanide | KCN | Nucleophilic substitution | Highly toxic, water-soluble. chemguide.co.uk |

| Sodium Cyanide | NaCN | Nucleophilic substitution | Highly toxic, water-soluble. wikipedia.org |

| Zinc Cyanide | Zn(CN)₂ | Transition metal-catalyzed reactions | Less toxic alternative to KCN/NaCN. nih.gov |

| Trimethylsilyl Cyanide | (CH₃)₃SiCN (TMSCN) | Cyanation of alcohols, aldehydes, ketones | Versatile reagent for carbonyls. highfine.com |

| Potassium Ferrocyanide | K₄[Fe(CN)₆] | Nickel-catalyzed cyanation | Non-toxic cyanide source. researchgate.net |

Catalytic Methods for Carbon-Carbon and Carbon-Nitrogen Bond Formation

The synthesis of 2-methyl-2-(3-methylphenyl)propanenitrile, a quaternary α-aryl nitrile, relies on the efficient formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Catalytic methodologies offer a powerful and versatile approach to construct this architecture with high selectivity and efficiency.

One of the primary catalytic strategies for the crucial C-C bond formation is the arylation of a propanenitrile precursor. Transition metal-catalyzed cross-coupling reactions are particularly prominent in this regard. For instance, nickel-catalyzed Suzuki-Miyaura coupling can be employed to forge the aryl-quaternary carbon bond. acs.org This approach would involve the reaction of a suitable 2-halo-2-methylpropanenitrile with a 3-methylphenylboronic acid derivative. The cyano group's role can be multifaceted, sometimes acting as a leaving group in certain transformations to allow for further molecular construction. acs.org

Palladium-catalyzed α-arylation of nitriles is another well-established method. organic-chemistry.org This typically involves the reaction of an aryl halide (e.g., 3-bromotoluene) with a deprotonated 2-methylpropanenitrile (isobutyronitrile). The choice of ligand, such as BINAP, is often critical for achieving high yields and preventing side reactions. organic-chemistry.org The general scheme for such a reaction is presented below.

Table 1: Hypothetical Palladium-Catalyzed α-Arylation for 2-Methyl-2-(3-methylphenyl)propanenitrile Synthesis

| Entry | Aryl Halide | Nitrile | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 3-Bromotoluene | Isobutyronitrile (B166230) | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | 85 |

| 2 | 3-Chlorotoluene | Isobutyronitrile | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 78 |

Furthermore, copper-catalyzed cyanations represent a viable pathway, particularly for introducing the nitrile functionality. organic-chemistry.org For example, the reaction of a tertiary alkyl halide, such as 1-(1-bromo-1-methylethyl)-3-methylbenzene, with a cyanide source like zinc cyanide, catalyzed by a nickel complex, can lead to the desired product. organic-chemistry.org

Regarding C-N bond formation, while direct catalytic amination to form the nitrile is less common for quaternary centers, related transformations are noteworthy. Copper-mediated C-N cross-coupling reactions have been identified where a dative N-ligand from a nitrile can participate in bond formation, leading to nitrilium intermediates. st-andrews.ac.uk This reactivity highlights the versatility of the nitrile group in catalytic processes. Ruthenium pincer complexes have also been shown to be effective for the α-alkylation of arylmethyl nitriles using alcohols, proceeding through a "borrowing hydrogen" pathway which involves sequential C-C and C-N bond activities. researchgate.net

Sustainable and Environmentally Benign Synthetic Protocols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of nitriles to minimize environmental impact. researchgate.net These strategies focus on reducing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient conditions. researchgate.net

A key aspect of sustainable nitrile synthesis is the replacement of toxic cyanide sources. Traditional methods often employ highly toxic reagents like HCN or metal cyanides. acs.org Greener alternatives include the use of less toxic cyanide sources or cyanide-free pathways. For instance, thiocyanates have been used as a low-toxicity cyanide source in copper-catalyzed cyanations of N-tosylhydrazones to produce α-aryl nitriles. organic-chemistry.org Another approach is the synthesis of nitriles directly from alcohols and aqueous ammonia, mediated by catalysts like CuI, which generates water as the only byproduct. organic-chemistry.org

The use of biocatalysis presents a highly sustainable route for nitrile synthesis and transformation. Enzymes like nitrilases and nitrile hydratases can operate in aqueous solutions at ambient temperatures and moderate pH, significantly reducing the environmental footprint compared to traditional chemical methods that often require harsh conditions. journals.co.za For example, nitrilases can directly hydrolyze nitriles to carboxylic acids, while nitrile hydratases convert them to amides, all under mild, environmentally friendly conditions. journals.co.zaresearchgate.net While direct enzymatic synthesis of a quaternary nitrile like 2-methyl-2-(3-methylphenyl)propanenitrile is challenging, biocatalytic methods could be employed for the synthesis of precursors or for the transformation of the final product into other valuable compounds.

Solvent choice is another critical factor in green chemistry. The development of reactions in water or deep eutectic solvents (DES) is highly desirable. A deep eutectic mixture of choline (B1196258) chloride and urea (B33335) has been shown to be an efficient and ecofriendly catalyst for the one-pot synthesis of nitriles from aldehydes. organic-chemistry.org Such solvent systems are often non-toxic, biodegradable, and recyclable.

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Nitriles

| Feature | Conventional Method | Sustainable Protocol |

| Cyanide Source | HCN, KCN, NaCN | K₄[Fe(CN)₆], Acetone (B3395972) cyanohydrin, Cyanide-free routes |

| Catalyst | Stoichiometric strong acids/bases | Recyclable metal catalysts, Biocatalysts (enzymes) |

| Solvent | Volatile Organic Compounds (VOCs) | Water, Supercritical CO₂, Deep Eutectic Solvents (DES) |

| Byproducts | Stoichiometric salt waste | Water, Biodegradable materials |

| Energy | High temperature and pressure | Ambient temperature and pressure |

Furthermore, metal-free synthetic protocols are gaining traction. For example, a transition-metal-free, one-pot synthesis of propynenitriles from 3-chloropropenals has been developed using non-toxic reagents under mild, aqueous conditions, avoiding harsh dehydration steps. researchgate.net While not directly applicable to the target molecule, this illustrates the trend towards eliminating heavy metal catalysts. The integration of biotransformation with catalytic dehydration has also been demonstrated as a green route for producing valuable chemicals from renewable feedstocks. rsc.org

By incorporating these sustainable principles—such as using safer reagents, employing biocatalysts, choosing benign solvents, and designing energy-efficient processes—the synthesis of 2-methyl-2-(3-methylphenyl)propanenitrile and its analogues can be aligned with the goals of modern, environmentally responsible chemistry.

Chemical Reactivity and Transformation Pathways of 2 Methyl 2 3 Methylphenyl Propanenitrile

Reactions Involving the Nitrile Functional Group

The electron-withdrawing nature of the nitrile group significantly influences the reactivity of the molecule, making it a versatile precursor for the synthesis of various organic compounds, including amines, carboxylic acids, and ketones.

Nucleophilic Additions

The polarized carbon-nitrogen triple bond of the nitrile in 2-Methyl-2-(3-methylphenyl)propanenitrile is a prime target for nucleophiles. This reaction is analogous to the nucleophilic addition to a carbonyl group. The addition of a nucleophile to the electrophilic carbon atom breaks the pi bond, leading to the formation of an intermediate imine anion.

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily add to the nitrile group. For instance, the reaction with a Grignard reagent (R-MgX) would proceed through an imine anion intermediate, which upon acidic workup, hydrolyzes to form a ketone. The steric hindrance around the nitrile carbon in 2-Methyl-2-(3-methylphenyl)propanenitrile, due to the two methyl groups, may necessitate more forcing reaction conditions compared to unhindered nitriles.

| Nucleophile | Reagent Example | Intermediate | Final Product (after hydrolysis) |

| Hydride | Lithium aluminum hydride (LiAlH₄) | Imine anion | Primary amine |

| Grignard Reagent | Ethylmagnesium bromide (CH₃CH₂MgBr) | Imine anion | Ketone |

| Organolithium | n-Butyllithium (n-BuLi) | Imine anion | Ketone |

| Water (acid/base catalyzed) | H₂O/H⁺ or H₂O/OH⁻ | Imidic acid/Imidate | Carboxylic acid |

Reductions to Amines

The nitrile group of 2-Methyl-2-(3-methylphenyl)propanenitrile can be reduced to a primary amine, 1-(3-methylphenyl)-2-methylpropan-2-amine. This transformation is of significant synthetic importance as it provides a route to amines from nitriles.

Commonly employed reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine. Subsequent workup with water protonates the resulting dianion to yield the primary amine. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran.

Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, is another effective method. This process generally requires elevated temperature and pressure.

| Reducing Agent | Typical Conditions | Product |

| Lithium aluminum hydride (LiAlH₄) | 1. Diethyl ether or THF, 2. H₂O workup | 1-(3-methylphenyl)-2-methylpropan-2-amine |

| Catalytic Hydrogenation (H₂) | Pd, Pt, or Ni catalyst, high pressure and temperature | 1-(3-methylphenyl)-2-methylpropan-2-amine |

| Diisopropylaminoborane/LiBH₄ | Catalytic LiBH₄ | 1-(3-methylphenyl)-2-methylpropan-2-amine |

Hydrolysis Reactions

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. The hydrolysis of 2-Methyl-2-(3-methylphenyl)propanenitrile would yield 2-methyl-2-(3-methylphenyl)propanoic acid.

In acid-catalyzed hydrolysis , the nitrile is heated with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating the attack of water. The initial product is an amide, which is subsequently hydrolyzed to the carboxylic acid.

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion acts as the nucleophile, attacking the nitrile carbon. This initially forms a salt of the carboxylic acid, which upon acidification, yields the free carboxylic acid.

| Condition | Reagents | Intermediate | Final Product |

| Acidic | H₂SO₄ (aq) or HCl (aq), heat | 2-methyl-2-(3-methylphenyl)propanamide | 2-methyl-2-(3-methylphenyl)propanoic acid |

| Basic | NaOH (aq) or KOH (aq), heat | Sodium 2-methyl-2-(3-methylphenyl)propanoate | 2-methyl-2-(3-methylphenyl)propanoic acid (after acidification) |

Cycloaddition Reactions

While less common for simple nitriles, the nitrile group can participate in cycloaddition reactions, particularly with 1,3-dipoles, to form five-membered heterocyclic rings. For instance, in a [3+2] cycloaddition reaction, a nitrile can react with an azide (B81097) to form a tetrazole, or with a nitrile oxide to form an oxadiazole. The specific conditions and reactivity of 2-Methyl-2-(3-methylphenyl)propanenitrile in such reactions would depend on the nature of the dipole and the reaction conditions, with the steric hindrance of the tertiary carbon potentially influencing the reaction rate and regioselectivity.

Transformations of the Branched Alkyl Chain

The alkyl portion of 2-Methyl-2-(3-methylphenyl)propanenitrile also presents opportunities for chemical modification.

Functionalization at Methyl Positions

The methyl groups attached to the tertiary carbon and the aromatic ring are potential sites for functionalization, although they are generally less reactive than the nitrile group. Radical halogenation, for example, could potentially introduce a halogen atom onto one of the methyl groups, which could then be further transformed through nucleophilic substitution reactions. Selective functionalization of a specific methyl group would be challenging due to the similar reactivity of the methyl groups on the quaternary carbon and the one on the phenyl ring. The benzylic methyl group on the phenyl ring would be more susceptible to certain oxidation and radical reactions compared to the aliphatic methyl groups.

| Reaction Type | Reagent Example | Potential Product |

| Radical Halogenation | N-Bromosuccinimide (NBS), light/radical initiator | Brominated derivative at a methyl position |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) | Carboxylic acid from the benzylic methyl group (under harsh conditions) |

Oxidation Reactions

The structure of 2-Methyl-2-(3-methylphenyl)propanenitrile presents two primary sites for potential oxidation: the methyl group on the aromatic ring and the 2-methyl-2-cyanopropyl substituent attached to the ring. The reactivity of these sites with common oxidizing agents is largely determined by the presence or absence of benzylic hydrogens.

The 2-methyl-2-cyanopropyl group is analogous to a tert-butyl group in that the carbon atom directly attached to the aromatic ring (the benzylic position) is quaternary and lacks any hydrogen atoms. Alkyl groups without benzylic hydrogens are notably resistant to oxidation under conditions that typically cleave aromatic side chains, such as treatment with potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇). google.comdoubtnut.com Therefore, this substituent is expected to remain intact under many standard oxidative conditions.

Conversely, the methyl group at the 3-position of the phenyl ring possesses three benzylic hydrogens, making it susceptible to oxidation. rsc.orgmdpi.com Strong oxidizing agents will preferentially attack this site. Under vigorous conditions, the methyl group is expected to be fully oxidized to a carboxylic acid, yielding 3-(1-cyano-1-methylethyl)benzoic acid. Milder or more selective oxidation methods could potentially yield the corresponding aldehyde or alcohol, although over-oxidation to the carboxylic acid is a common outcome. rsc.org

The predicted outcomes of oxidation reactions are summarized in the table below.

| Reagent/Condition | Predicted Major Product | Rationale |

|---|---|---|

| KMnO₄, OH⁻, heat; then H₃O⁺ | 3-(1-Cyano-1-methylethyl)benzoic acid | Strong oxidation of the methyl group's benzylic C-H bonds. The quaternary side chain is resistant. |

| K₂Cr₂O₇, H₂SO₄, heat | 3-(1-Cyano-1-methylethyl)benzoic acid | Acidic dichromate is a strong oxidizing agent for benzylic positions with hydrogens. |

| Mild Oxidants (e.g., MnO₂) | No Reaction | Manganese dioxide typically oxidizes benzylic alcohols and is generally not strong enough to oxidize a methyl group. |

Aromatic Reactivity of the 3-Methylphenyl Moiety

The reactivity of the aromatic ring in 2-Methyl-2-(3-methylphenyl)propanenitrile is governed by the directing and activating or deactivating effects of its two substituents.

Electrophilic Aromatic Substitutions

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene (B151609) ring determine the position of the incoming electrophile. The two substituents are:

Methyl group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6) through an inductive electron-donating effect and hyperconjugation. quora.comunizin.orglibretexts.org

2-Methyl-2-cyanopropyl group (-C(CH₃)₂CN): This is a tertiary alkyl group. Alkyl groups are generally weak activators and ortho, para-directors. stackexchange.comucla.edu While the nitrile is an electron-withdrawing group, its effect is insulated from the aromatic ring by a quaternary carbon, making its electronic influence minimal. The primary influence of this group is its large steric bulk.

The directing effects of both groups reinforce each other, favoring substitution at positions 2, 4, and 6. However, the significant steric hindrance from the bulky 2-methyl-2-cyanopropyl group at position 1 will strongly disfavor attack at the adjacent ortho positions (2 and 6). libretexts.orgucalgary.camsu.edu This effect is well-documented for the analogous tert-butylbenzene, which overwhelmingly yields the para-substituted product in EAS reactions. libretexts.orgmsu.edu Therefore, electrophilic attack is predicted to occur predominantly at position 4, which is para to the bulky alkyl group and ortho to the methyl group. A minor amount of substitution may occur at position 6, but position 2 is highly disfavored due to being sterically hindered by both substituents.

| Reaction | Reagents | Predicted Major Product | Predicted Minor Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Methyl-2-(3-methyl-4-nitrophenyl)propanenitrile | 2-Methyl-2-(5-methyl-2-nitrophenyl)propanenitrile |

| Bromination | Br₂, FeBr₃ | 2-(4-Bromo-3-methylphenyl)-2-methylpropanenitrile | 2-(2-Bromo-5-methylphenyl)-2-methylpropanenitrile |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Methyl-2-(4-acetyl-3-methylphenyl)propanenitrile | Likely very minor due to steric hindrance. |

Functionalization via Metal-Catalyzed Cross-Coupling Reactions

The parent compound, 2-Methyl-2-(3-methylphenyl)propanenitrile, is not a direct substrate for metal-catalyzed cross-coupling reactions as it lacks the necessary leaving group (e.g., a halide or triflate) on the aromatic ring. However, derivatives of this compound, such as those synthesized via the electrophilic halogenation described in the previous section, are excellent candidates for such transformations.

For instance, 2-(4-Bromo-3-methylphenyl)-2-methylpropanenitrile can serve as an electrophilic partner in a variety of palladium-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which couples an organohalide with an organoboron compound, is a powerful tool for this purpose. researchgate.netlibretexts.orgdntb.gov.ua Using this method, the bromine atom at the 4-position can be replaced by a wide range of alkyl, alkenyl, aryl, or heteroaryl groups.

A general scheme for the Suzuki-Miyaura coupling of a brominated derivative is shown below: (Image of a reaction scheme showing the brominated derivative of 2-Methyl-2-(3-methylphenyl)propanenitrile reacting with R-B(OH)₂ in the presence of a Pd catalyst and base to form the coupled product)

The versatility of this approach allows for the synthesis of a diverse library of complex molecules from a common intermediate.

| Coupling Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting C-C Bond | Example Product Structure |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (e.g., C₆H₅B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | Aryl-Aryl | 2-Methyl-2-(3-methyl-[1,1'-biphenyl]-4-yl)propanenitrile |

| Sonogashira | Terminal alkyne (e.g., HC≡C-Ph) | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl-Alkynyl | 2-Methyl-2-(3-methyl-4-(phenylethynyl)phenyl)propanenitrile |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Aryl-Alkenyl | 2-Methyl-2-(3-methyl-4-styrylphenyl)propanenitrile |

Structural Modifications and Derivatization Strategies for 2 Methyl 2 3 Methylphenyl Propanenitrile Analogues

Design and Synthesis of Aryl-Substituted Propanenitrile Derivatives

The synthesis of aryl-substituted propanenitrile derivatives is a cornerstone for creating analogues of 2-methyl-2-(3-methylphenyl)propanenitrile. A variety of synthetic methodologies can be employed to introduce diverse aryl moieties and substituents.

Traditional methods for the synthesis of aryl nitriles often involve the Sandmeyer or Rosenmund–von Braun reactions. researchgate.net In recent years, transition metal-catalyzed cyanation reactions have become more prevalent due to their efficiency and broad substrate scope. researchgate.net For instance, palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides or triflates provides an effective route to aryl acrylonitrile (B1666552) derivatives. frontiersin.org

A general approach to synthesizing 2-arylpropanenitrile derivatives involves the nucleophilic substitution of an α-halo-arylacetonitrile with a suitable nucleophile. Alternatively, the reaction of a substituted benzyl (B1604629) chloride with isobutyronitrile (B166230) in the presence of an organic base can yield 2-methyl-1-substituted phenyl-2-butyronitrile, a precursor to related propanamine compounds. google.com The Knoevenagel condensation of ring-substituted benzaldehydes with 2-methoxyethyl cyanoacetate (B8463686) is another versatile method for preparing a range of aryl-substituted cyanoacrylates. chemrxiv.org

The following table summarizes various synthetic strategies for preparing aryl-substituted propanenitrile derivatives.

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product Type | Reference |

| Nucleophilic Substitution | Alkyl halide, Cyanide salt (NaCN, KCN) | - | Alkyl nitrile | allen.in |

| Palladium-catalyzed α-alkenylation | Arylacetonitrile, Vinyl bromide/chloride/triflate | Palladium/NIXANTPHOS-based catalyst | Aryl acrylonitrile | frontiersin.org |

| Knoevenagel Condensation | Ring-substituted benzaldehyde, 2-methoxyethyl cyanoacetate | Piperidine | Ring-substituted 2-methoxyethyl phenylcyanoacrylate | chemrxiv.org |

| Alkylation | Substituted benzyl chloride, Isobutyronitrile | Organic base | 2-Methyl-1-substituted phenyl-2-butyronitrile | google.com |

Strategies for Functionalizing the Nitrile Group to Other Functionalities

The nitrile group is a highly versatile functional group that can be converted into a wide array of other functionalities, providing a powerful tool for the derivatization of 2-methyl-2-(3-methylphenyl)propanenitrile analogues. researchgate.net

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first yield a carboxamide and subsequently a carboxylic acid. wikipedia.org This transformation is a fundamental step in converting the nitrile into other functional groups.

Reduction: Nitriles can be reduced to primary amines using various reducing agents, with lithium aluminum hydride (LAH) being a common choice. smolecule.comresearchgate.net The resulting amine can then be further functionalized. Catalytic hydrogenation over metal catalysts can also be employed, potentially leading to primary or tertiary amines depending on the reaction conditions. wikipedia.org

Cycloaddition: The nitrile group can participate in cycloaddition reactions. For example, reaction with inorganic azides under Lewis acid catalysis can produce 5-substituted tetrazoles. researchgate.net Nitrile oxides, which can be generated from oximes, undergo 1,3-dipolar cycloadditions to form isoxazoles. wikipedia.org

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents, can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. allen.in

The table below outlines key transformations of the nitrile group.

| Transformation | Reagents | Product Functional Group | Reference |

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic acid | wikipedia.org |

| Reduction | LiAlH₄ or H₂/metal catalyst | Primary amine | wikipedia.orgsmolecule.com |

| Tetrazole formation | Inorganic azide (B81097), Lewis acid | Tetrazole | researchgate.net |

| Ketone formation | Grignard reagent, then H₃O⁺ | Ketone | allen.in |

Regioselective Introduction of Additional Substituents on the Aromatic Ring

The introduction of additional substituents onto the 3-methylphenyl ring of 2-methyl-2-(3-methylphenyl)propanenitrile requires careful consideration of directing group effects to achieve regioselectivity. The existing methyl group is an ortho-, para-directing group for electrophilic aromatic substitution. However, the steric hindrance from the adjacent 2-methyl-2-propanenitrile group may influence the position of substitution.

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization. researchgate.net While the propanenitrile group itself is not a strong directing group, it is possible to introduce other directing groups onto the aromatic ring to control the position of subsequent reactions.

For 3-substituted aromatic compounds, electrophilic substitution can occur at various positions depending on the nature of the substituent and the reaction conditions. For example, in the case of 3-methylthiophene, the regioselectivity of formylation can be controlled by the choice of the formylating agent. researchgate.net Similar principles can be applied to the 3-methylphenyl ring of the target compound.

Radical arene amination is another modern technique that can provide ortho-phenylenediamines with high regioselectivity. acs.org The influence of both steric and electronic properties of substituents on the aromatic ring plays a crucial role in determining the outcome of such reactions. nih.gov

Synthesis of Spirocyclic and Other Constrained Analogues

The synthesis of spirocyclic and other constrained analogues of 2-methyl-2-(3-methylphenyl)propanenitrile can lead to compounds with novel three-dimensional structures and potentially unique biological activities. These rigid scaffolds can help to lock the molecule into a specific conformation.

Multi-component cascade reactions are an efficient way to construct complex molecular architectures, including spirocyclic systems. For example, the synthesis of spiro[2,3-dihydrofuran-3,3'-oxindole] derivatives has been achieved through a multi-component reaction involving α-diazo esters, water, isatins, and malononitrile (B47326) or ethyl cyanoacetate. rsc.org

Dearomatizing annulation is another powerful strategy for the one-step construction of spirocarbocyclic scaffolds. researchgate.net Palladium-catalyzed direct [4+1] spiroannulation of ortho-C-H bonds of naphthols with cyclic diaryliodonium salts is a method to construct spirofluorenyl naphthalenones. researchgate.net

The synthesis of spiro heterocyclic steroids has also been extensively studied, with various methods developed for constructing spiro furan, oxetane, and thiazolidinone rings on a steroid backbone. beilstein-journals.orgnih.gov These synthetic strategies could potentially be adapted for the creation of spirocyclic analogues of 2-methyl-2-(3-methylphenyl)propanenitrile.

Stereochemical Considerations in Analogue Synthesis

The introduction of stereocenters into analogues of 2-methyl-2-(3-methylphenyl)propanenitrile can have a significant impact on their biological activity. The synthesis of enantiomerically pure compounds is therefore a key consideration.

Chiral starting materials can be used to introduce stereochemistry. For example, the synthesis of (3S)-3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile, a chiral organic compound, can be achieved through a Strecker synthesis starting from 3-methoxy-2-methylbenzaldehyde. smolecule.com This involves the formation of a cyanohydrin followed by reductive amination. smolecule.com

Asymmetric synthesis methodologies can also be employed to create specific stereoisomers. Chiral catalysts or auxiliaries can be used to control the stereochemical outcome of a reaction. While the parent compound 2-methyl-2-(3-methylphenyl)propanenitrile is achiral, the introduction of substituents on the propanenitrile backbone or the aromatic ring can create chiral centers. For instance, the synthesis of chiral derivatives of 2-methyl-2-(3-methylbenzyl)but-3-en-1-ol has been reported, with the individual enantiomers being resolved by chromatography on a chiral stationary phase. researchgate.net

Mechanistic Investigations of Chemical Reactions Involving 2 Methyl 2 3 Methylphenyl Propanenitrile Systems

Elucidation of Reaction Mechanisms via Kinetic Studies

Kinetic studies are fundamental to elucidating the step-by-step sequence of a chemical reaction. For reactions involving arylpropanenitriles, such as hydrolysis or nucleophilic substitution, determining the rate law, activation parameters, and the effect of substituent changes provides insight into the rate-determining step and the nature of the transition state.

For the hydrolysis of substituted phenylacetates, a related class of compounds, kinetic studies have been instrumental. researchgate.net The hydrolysis of nitriles, such as 2-methyl-2-(3-methylphenyl)propanenitrile, can be catalyzed by acids or bases. A kinetic study of the hydrolysis of related benzoates has shown that the reaction rates are influenced by the electronic effects of substituents on the phenyl ring. rsc.org In the case of 2-methyl-2-(3-methylphenyl)propanenitrile, the methyl group at the meta position is expected to have a weak electron-donating effect, which could influence the rate of reactions at the nitrile group.

A hypothetical kinetic study of the hydrolysis of 2-methyl-2-(3-methylphenyl)propanenitrile might involve monitoring the disappearance of the nitrile or the appearance of the corresponding carboxylic acid or amide under varying concentrations of catalyst and at different temperatures. The data obtained would allow for the determination of the reaction order with respect to each reactant and the activation energy, providing clues about the mechanism. For instance, a reaction that is first order in both the nitrile and the catalyst would suggest a bimolecular rate-determining step.

Table 1: Hypothetical Kinetic Data for the Hydrolysis of 2-Methyl-2-(3-methylphenyl)propanenitrile

| Experiment | Initial [Nitrile] (M) | Initial [H+] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |

This is a hypothetical data table for illustrative purposes.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of transient intermediates are key to confirming a proposed reaction mechanism. In many reactions involving nitriles, intermediates can be highly reactive and present in low concentrations, making their detection challenging.

In the synthesis of nitriles, for example, through the electrochemical coupling of nitrate (B79036) ions with aldehydes, hydroxylamine (B1172632) has been identified as a key intermediate. acs.org This intermediate subsequently condenses with the aldehyde to form an oxime, which is then converted to the nitrile. acs.orgacs.org For the synthesis of 2-methyl-2-(3-methylphenyl)propanenitrile, analogous intermediates could be proposed depending on the synthetic route.

For reactions at the nitrile group, such as in nitrile hydratase-catalyzed hydration, a cyclic intermediate has been proposed where a sulfenate ligand attacks the coordinated nitrile. nih.govnih.gov Spectroscopic techniques are often employed to detect such intermediates. Mass spectrometry, for instance, is a powerful tool for identifying reactive intermediates due to its high sensitivity for detecting low-abundance charged species. rsc.orgrsc.org

Transition State Analysis and Energy Profiles

Computational chemistry, particularly density functional theory (DFT), plays a significant role in understanding reaction mechanisms by allowing for the calculation of transition state structures and the corresponding energy profiles. acs.orgacs.org A transition state is a high-energy configuration along the reaction coordinate that separates reactants from products. ucsb.edu

For reactions involving nitriles, DFT calculations can be used to model the reaction pathway, identify the transition state, and calculate the activation energy. researchgate.net This information helps to elucidate the feasibility of a proposed mechanism. For example, in the cycloaddition reactions of nitrile imines, DFT calculations have been used to understand the chemoselectivity of the reaction. acs.orgacs.org

A computational study on a reaction of 2-methyl-2-(3-methylphenyl)propanenitrile could involve mapping the potential energy surface for a given transformation. This would reveal the lowest energy pathway from reactants to products, including the structures and energies of any intermediates and transition states. Such calculations are crucial for rationalizing experimental observations and for predicting the outcome of new reactions. e3s-conferences.org

Table 2: Hypothetical Calculated Energy Profile for a Reaction of 2-Methyl-2-(3-methylphenyl)propanenitrile

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0 |

| Transition State 1 | +25 |

| Intermediate | +5 |

| Transition State 2 | +30 |

This is a hypothetical data table for illustrative purposes.

Role of Catalysts and Reagents in Reaction Selectivity and Rate

Catalysts and reagents play a pivotal role in controlling the rate and selectivity of chemical reactions. In the synthesis of nitriles, various catalytic systems have been developed. For instance, Lewis acids can promote the site-selective cyanation of phenols. rsc.orgnih.gov In the context of 2-methyl-2-(3-methylphenyl)propanenitrile synthesis, a Lewis acid could be employed to activate a precursor for cyanation. Dual activation by a chiral Lewis acid and a Lewis base has been shown to be effective in the enantioselective cyanation of aldehydes. nih.gov

The choice of reagent is also critical for selectivity. In the isomerization of alkene-nitrile mixtures to synthesize 2-methyl-2-butenenitrile, a calcium-containing inorganic base was used as a catalyst, achieving high conversion and selectivity. google.com Similarly, in reactions involving the nitrile group of 2-methyl-2-(3-methylphenyl)propanenitrile, the choice of nucleophile or electrophile will determine the nature of the product. Metal pincer complexes have been shown to catalyze various transformations of nitriles, including hydrogenation and C-C bond formation, often under mild conditions. rug.nl

Application of Spectroscopic Techniques for Mechanistic Insights

Spectroscopic techniques are indispensable for gaining mechanistic insights by allowing for the real-time monitoring of reactions and the characterization of reaction components.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Time-resolved kinetic NMR can provide high-quality, site-resolved kinetic information about chemical reactions. nih.gov For a reaction involving 2-methyl-2-(3-methylphenyl)propanenitrile, ¹H or ¹³C NMR could be used to monitor the disappearance of reactant signals and the appearance of product signals over time, allowing for the determination of reaction kinetics.

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy is a powerful tool for tracking the concentration of reactants, intermediates, and products in real-time. researchgate.net The strong and characteristic absorption of the nitrile group (C≡N) around 2200-2260 cm⁻¹ makes FTIR particularly well-suited for monitoring reactions of 2-methyl-2-(3-methylphenyl)propanenitrile. The disappearance of this peak or the appearance of new peaks corresponding to products like amides or carboxylic acids can be quantitatively monitored. longdom.org

Mass Spectrometry (MS): Mass spectrometry is highly sensitive and can be used to detect and identify reaction intermediates, even those present in very low concentrations. rsc.orgpurdue.edu Techniques like electrospray ionization mass spectrometry (ESI-MS) can directly analyze reaction mixtures to identify charged intermediates. uliege.be Tandem mass spectrometry (MS/MS) can be used to structurally characterize these intermediates by analyzing their fragmentation patterns. nih.gov

Table 3: Spectroscopic Techniques for Mechanistic Studies of Nitrile Reactions

| Technique | Information Gained |

|---|---|

| NMR | Reaction kinetics, structural information of reactants, products, and stable intermediates. |

| FTIR | Real-time monitoring of functional group transformations (e.g., disappearance of C≡N). |

Strategic Role of 2 Methyl 2 3 Methylphenyl Propanenitrile As a Synthon in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The rigid framework and embedded functionalities of 2-Methyl-2-(3-methylphenyl)propanenitrile make it an exemplary building block for assembling intricate molecular structures. The gem-dimethyl group on the α-carbon locks the spatial orientation of the phenyl ring and the nitrile group, offering steric control in subsequent reactions. This structural feature is highly valuable in the synthesis of sterically hindered compounds.

The nitrile group itself is a versatile functional handle, capable of being transformed into a wide array of other groups such as amines, carboxylic acids, amides, ketones, and tetrazoles. This functional plasticity allows for its incorporation into larger molecules, followed by tailored modifications to achieve the final complex target.

A notable application of analogous 2-methyl-2-phenylpropanenitrile (B75176) scaffolds is in the synthesis of potent kinase inhibitors. For instance, derivatives containing this core structure have been utilized as key intermediates in the development of dual PI3K/mTOR inhibitors, which are characterized by their complex, multi-ring heterocyclic systems. acs.org In these syntheses, the 2-methyl-2-phenylpropanenitrile unit serves as a central scaffold onto which other complex fragments, such as substituted quinolines or imidazoles, are attached. acs.org The stability and defined geometry of this building block are crucial for ensuring the correct orientation of pharmacophoric elements, leading to high-potency compounds.

Table 1: Examples of Complex Molecules Synthesized Using Analogous 2-Aryl-2-methylpropanenitrile Scaffolds This table is interactive. Click on the headers to sort.

| Derivative Scaffold | Target Molecular Class | Key Synthetic Transformation |

|---|---|---|

| 2-Methyl-2-(4-aminophenyl)propanenitrile | PI3K/mTOR Inhibitors | Nucleophilic aromatic substitution with a heterocyclic halide |

| 2-Methyl-2-(4-hydroxyphenyl)propanenitrile | Polycyclic Ethers | Etherification followed by intramolecular cyclization |

Intermediate in the Synthesis of Non-Biological Target Molecules

Beyond pharmaceutical applications, the 2-methyl-2-arylpropanenitrile framework is a valuable intermediate in the synthesis of molecules for materials science and other industries. The chemical stability of the core structure, combined with the reactivity of the nitrile and the aromatic ring, allows for the synthesis of specialized non-biological molecules.

One area of application is in the development of advanced polymers and liquid crystals. The rigid, non-planar structure imparted by the gem-dimethyl group can influence the bulk properties of materials, such as their thermal stability and mesophase behavior. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing reactive sites for polymerization reactions to form polyesters or polyamides.

Furthermore, derivatives of this synthon can serve as precursors in the fragrance and flavor industry. The controlled introduction and transformation of the nitrile group can lead to various aldehydes and ketones with specific organoleptic properties. The tolyl group (methylphenyl) in the structure is a common feature in many synthetic fragrances, and modifications to this core can be used to fine-tune scent profiles.

Utility in Divergent Synthetic Pathways from a Common Precursor

Divergent synthesis is a powerful strategy that allows for the creation of a wide range of structurally distinct molecules from a single, common intermediate. 2-Methyl-2-(3-methylphenyl)propanenitrile is an ideal starting point for such pathways due to its multiple, orthogonally reactive sites. The nitrile group and the aromatic ring can be independently functionalized, leading to a library of diverse compounds.

The nitrile moiety is particularly amenable to divergent transformations. For example:

Reduction: Catalytic hydrogenation (e.g., using H₂, Raney Ni) or chemical reduction (e.g., with LiAlH₄) converts the nitrile to a primary amine, opening pathways to amides, sulfonamides, and various nitrogen-containing heterocycles.

Hydrolysis: Acidic or basic hydrolysis can transform the nitrile into a carboxylic acid (via an intermediate amide), which is a precursor for esters, acid chlorides, and other carbonyl derivatives.

Organometallic Addition: Reaction with Grignard or organolithium reagents, followed by hydrolysis, yields ketones, providing access to a different class of carbonyl compounds and their derivatives.

Cycloaddition: Treatment with azides (e.g., sodium azide) can convert the nitrile into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.

Simultaneously, the aromatic ring can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation, primarily at positions ortho and para to the existing alkyl substituent. This dual functionalization capacity allows for the generation of a matrix of products from one precursor, significantly expanding the chemical space accessible from a single starting material. nih.gov

Table 2: Divergent Transformations of the Nitrile Group This table is interactive. Click on the headers to sort.

| Reagent(s) | Reaction Type | Resulting Functional Group |

|---|---|---|

| H₂ / Raney Ni or LiAlH₄ | Reduction | Primary Amine (-CH₂NH₂) |

| H₃O⁺ / Heat | Hydrolysis | Carboxylic Acid (-COOH) |

| R-MgBr then H₃O⁺ | Grignard Addition | Ketone (-C(=O)R) |

Cyclization Reactions Involving the Nitrile Moiety

The nitrile group is an excellent electrophile and a key participant in a variety of cyclization reactions used to form heterocyclic rings. While 2-Methyl-2-(3-methylphenyl)propanenitrile is a mononitrile, it can be readily elaborated into precursors for powerful intramolecular cyclizations.

A prime example is the Thorpe-Ziegler reaction , an intramolecular condensation of dinitriles catalyzed by a base to form a cyclic α-cyano enamine, which can then be hydrolyzed to a cyclic ketone. wikipedia.orgresearchgate.netchem-station.com A synthetic route could involve the functionalization of the tolyl ring of the starting material with a haloalkyl side chain, followed by substitution with cyanide to install a second nitrile group. The resulting dinitrile could then undergo a Thorpe-Ziegler cyclization to generate a fused ring system. This reaction is particularly effective for forming 5- to 8-membered rings. chem-station.com

Beyond this specific reaction, the nitrile group is a common component in multicomponent reactions for the synthesis of heterocycles. nih.gov For example, it can react with 1,3-dicarbonyl compounds and aldehydes in the presence of a catalyst to form complex bicyclic systems like pyranopyrimidines. nih.gov The nitrile participates in the final intramolecular cyclization step, leading to the formation of the heterocyclic core. Such reactions are highly efficient for building molecular complexity in a single step.

Applications in Scaffold Diversity Generation

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules to explore broad areas of chemical and biological space. cam.ac.ukcam.ac.uk 2-Methyl-2-(3-methylphenyl)propanenitrile is a valuable starting material for DOS campaigns due to its potential for generating a wide variety of molecular scaffolds.

Using a strategy like the Build/Couple/Pair algorithm, this compound can be used in the "Build" phase to create a set of functionalized building blocks. cam.ac.uk

Build Phase: The core synthon can be modified. For example, the nitrile can be converted to an amine, and the aromatic ring can be halogenated. This creates a building block with two distinct points for further reaction.

Couple Phase: These building blocks can be coupled with other diverse chemical inputs. For instance, the amine can be acylated with a variety of acid chlorides, while the halogen on the ring can be used in cross-coupling reactions (e.g., Suzuki, Heck) with a different set of partners.

Pair Phase: An intramolecular, scaffold-forming reaction can be triggered. This could be a ring-closing metathesis, a macrocyclization, or a condensation reaction that generates a new core scaffold.

The ability to systematically vary the inputs at each stage, starting from a common and versatile precursor like 2-Methyl-2-(3-methylphenyl)propanenitrile, allows for the rapid generation of libraries with high scaffold diversity. nih.govresearchgate.net This approach is instrumental in the discovery of novel molecules for various applications, from drug discovery to materials science.

Industrial and Technological Relevance of 2 Methyl 2 3 Methylphenyl Propanenitrile Non Biological/non Medical Applications

Applications in Specialty Chemical Manufacturing

There is no direct evidence found in the searched literature to suggest that 2-Methyl-2-(3-methylphenyl)propanenitrile is currently used in the large-scale manufacturing of specialty chemicals. Generally, compounds with a nitrile group, such as this one, can serve as intermediates in organic synthesis. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various carbon-carbon bond-forming reactions. The presence of the tolyl group (a methyl-substituted phenyl ring) might also allow for further functionalization on the aromatic ring. However, specific examples or detailed research findings regarding its role as a specialty chemical intermediate are not available.

Role in Advanced Materials Science and Polymer Chemistry

No specific research has been identified that details the use of 2-Methyl-2-(3-methylphenyl)propanenitrile in advanced materials science or polymer chemistry. While nitriles can sometimes be incorporated into polymers to enhance their thermal stability or polarity, there are no documented instances of this specific compound being used as a monomer or an additive in polymer formulations. Broader research into nitrile-containing polymers exists, but a direct link to 2-Methyl-2-(3-methylphenyl)propanenitrile has not been established.

Potential in Optoelectronic or Electronic Materials

The potential for 2-Methyl-2-(3-methylphenyl)propanenitrile in optoelectronic or electronic materials is currently unexplored in the available literature. Aromatic nitriles are a class of compounds that can exhibit interesting electronic properties, and theoretical studies on related tolyl-substituted nitriles may exist. However, no experimental data or detailed research findings were found to support any specific applications for this compound in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or other electronic devices.

Use in Dye and Pigment Chemistry as an Intermediate

While there is no direct mention of 2-Methyl-2-(3-methylphenyl)propanenitrile as an intermediate in dye and pigment chemistry, a structurally related compound, 3-(Ethyl(m-tolyl)amino)propanenitrile, has been identified as an intermediate in the synthesis of disperse dyes. This suggests a potential, though unconfirmed, application for compounds with a similar m-tolylpropanenitrile backbone. The synthesis of azo dyes, for example, often involves the coupling of a diazonium salt with an electron-rich aromatic compound. It is conceivable that a derivative of 2-Methyl-2-(3-methylphenyl)propanenitrile could be used in such a capacity, but no specific examples or research studies have been found to substantiate this.

Physicochemical Properties

The following table summarizes the limited available data on the physical and chemical properties of 2-Methyl-2-(3-methylphenyl)propanenitrile.

| Property | Value |

| Density | 0.96 g/cm³ |

| Boiling Point | 251.5°C at 760 mmHg |

| Refractive Index | 1.507 |

| Vapor Pressure | 0.0204 mmHg at 25°C |

Future Research Trajectories and Emerging Paradigms in 2 Methyl 2 3 Methylphenyl Propanenitrile Chemistry

Exploration of Unconventional Reaction Conditions and Novel Catalysis

The synthesis of substituted nitriles like 2-Methyl-2-(3-methylphenyl)propanenitrile is moving beyond traditional methods, with a growing emphasis on unconventional reaction conditions to enhance efficiency and selectivity. Research is increasingly focused on microwave-assisted synthesis, sonochemistry, and mechanochemistry to accelerate reaction rates and improve yields.

Novel catalytic systems are also a primary focus. While traditional syntheses may rely on stoichiometric cyanide sources, modern approaches are exploring catalytic methods. This includes the use of transition-metal catalysts that can facilitate cyanation reactions with less toxic cyanide sources. Furthermore, the field of biocatalysis presents a promising frontier. Enzymes such as nitrilases are being investigated for their ability to catalyze the formation of nitriles under mild, environmentally friendly conditions. researchgate.net These enzymes can offer high chemo-, regio-, and stereoselectivity, which is often difficult to achieve with conventional chemical catalysts. researchgate.net For instance, nitrilases are known to convert nitriles into their corresponding carboxylic acids in a single step, and research into their reverse activity for nitrile synthesis is an active area. researchgate.net

| Catalyst Type | Reaction Condition | Advantages | Research Focus |

| Transition Metal Catalysts | Varies (e.g., elevated temperature, inert atmosphere) | High efficiency, potential for asymmetric synthesis | Development of catalysts based on earth-abundant metals, ligand design for improved selectivity. |

| Biocatalysts (e.g., Nitrilases) | Mild (aqueous media, room temperature, neutral pH) | High selectivity, environmentally benign, reduced byproducts. researchgate.net | Enzyme screening, protein engineering for enhanced stability and substrate scope. researchgate.net |

| Organocatalysts | Mild to moderate | Metal-free, often less sensitive to air and moisture. | Design of new chiral organocatalysts for enantioselective cyanation. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry is poised to revolutionize the synthesis of 2-Methyl-2-(3-methylphenyl)propanenitrile and related molecules. europa.eu Flow chemistry systems, where reagents are pumped through a series of tubes and reactors, offer superior control over reaction parameters such as temperature, pressure, and mixing. europa.eu This enhanced control is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents, improving safety and scalability. europa.eu The large surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, leading to higher yields and purity. europa.eu

Complementing flow chemistry, automated synthesis platforms enable the rapid optimization of reaction conditions and the generation of libraries of analogous compounds for structure-activity relationship studies. mpg.dechemrxiv.org These platforms can automatically perform multi-step syntheses, including reaction, workup, and purification, significantly accelerating the discovery and development process. mpg.dechemrxiv.org The use of stable intermediates, such as pinacol boronic esters and N-methyliminodiacetic acid (MIDA) boronates, has been a key development in enabling robust and broadly applicable automated iterative cross-coupling reactions. mpg.de

| Technology | Key Features | Advantages for Nitrile Synthesis |

| Flow Chemistry | Continuous processing, microreactors, precise control of parameters. europa.eu | Improved safety with hazardous reagents, enhanced heat/mass transfer, easy scalability, consistent product quality. europa.eu |

| Automated Synthesis | Robotic handling, high-throughput screening, iterative reaction cycles. mpg.dechemrxiv.org | Rapid optimization of reaction conditions, efficient library synthesis, accelerated discovery of new derivatives. chemrxiv.org |

Advanced Spectroscopic and Analytical Characterization Techniques for Reaction Monitoring

Understanding and optimizing the synthesis of 2-Methyl-2-(3-methylphenyl)propanenitrile requires sophisticated analytical techniques for real-time reaction monitoring and detailed product characterization. Modern synthetic chemistry is increasingly employing Process Analytical Technology (PAT) to gain deeper insights into reaction kinetics, mechanisms, and impurity formation.

In-situ spectroscopic methods are at the forefront of this trend. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy allow chemists to monitor the concentration of reactants, intermediates, and products directly in the reaction vessel without the need for sampling. This provides a continuous data stream that is invaluable for process optimization and ensuring reaction completeness.

For detailed characterization of the final product and any impurities, a combination of high-resolution mass spectrometry (HRMS) and multi-dimensional NMR spectroscopy is essential. These techniques provide unambiguous confirmation of the molecular structure and can identify and quantify even trace-level byproducts.

| Technique | Application | Information Gained |

| In-situ FTIR/Raman | Real-time reaction monitoring | Reaction kinetics, endpoint determination, intermediate detection. |

| In-situ NMR | Real-time mechanistic studies | Structural elucidation of transient intermediates, reaction pathways. |

| HRMS (e.g., TOF, Orbitrap) | Product identification and purity assessment | Exact mass measurement, molecular formula confirmation. |

| 2D NMR (e.g., COSY, HSQC) | Detailed structural elucidation | Connectivity of atoms within the molecule, unambiguous assignment of signals. mdpi.com |

Interdisciplinary Research with Materials Science and Engineering

The unique molecular structure of 2-Methyl-2-(3-methylphenyl)propanenitrile makes it a candidate for interdisciplinary research, particularly in materials science and engineering. The nitrile functional group is versatile; it can participate in various chemical transformations, act as a ligand for metal coordination, or influence the electronic properties of a material.

One potential avenue of research is the use of 2-Methyl-2-(3-methylphenyl)propanenitrile as a monomer or a building block for novel polymers. The nitrile group could be polymerized or copolymerized to create materials with tailored thermal, mechanical, or optical properties. Furthermore, the aromatic ring and the tertiary carbon center can impart rigidity and specific steric bulk to a polymer chain, influencing its morphology and performance.

Another emerging area is its potential application in organic electronics. Molecules containing nitrile groups are often investigated for their dielectric properties or as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electronic nature of the cyano group can be tuned by the substitution pattern on the phenyl ring, opening possibilities for designing materials with specific electronic characteristics.

Sustainable and Environmentally Benign Chemical Transformations and Processes

Future research on the synthesis of 2-Methyl-2-(3-methylphenyl)propanenitrile will be heavily influenced by the principles of green and sustainable chemistry. The goal is to develop processes that are not only efficient but also minimize environmental impact by reducing waste, avoiding hazardous substances, and conserving energy.

Key strategies for achieving sustainable synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.

Use of Renewable Feedstocks: Exploring pathways that begin from bio-based starting materials rather than petroleum-derived chemicals. For example, processes are being developed to produce valuable chemicals like methacrylic acid from bio-based intermediates such as 2-methyl-1,3-propanediol. rsc.org

Catalysis: Replacing stoichiometric reagents with catalytic alternatives (including biocatalysts) to reduce waste and improve efficiency. researchgate.net Nitrilase-catalyzed processes are a prime example of a greener alternative to traditional strong acid or base hydrolysis methods. researchgate.net

Benign Solvents: Shifting from volatile organic compounds (VOCs) to greener solvents like water, supercritical fluids, or ionic liquids.

Energy Efficiency: Employing methods like microwave heating or flow chemistry to reduce energy consumption compared to conventional batch processing.

By integrating these principles, the next generation of synthetic routes to 2-Methyl-2-(3-methylphenyl)propanenitrile can be made more economically viable and environmentally responsible.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.